molecular formula C9H8BrClN2O B14565706 2(1H)-Quinolinone, 3-amino-6-bromo-8-chloro-3,4-dihydro- CAS No. 61548-60-5

2(1H)-Quinolinone, 3-amino-6-bromo-8-chloro-3,4-dihydro-

Cat. No.: B14565706
CAS No.: 61548-60-5
M. Wt: 275.53 g/mol
InChI Key: JJNKLVUHVDEKHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2(1H)-Quinolinone, 3-amino-6-bromo-8-chloro-3,4-dihydro- is a synthetic organic compound belonging to the quinolinone family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2(1H)-Quinolinone, 3-amino-6-bromo-8-chloro-3,4-dihydro- typically involves multi-step organic reactions. A common approach might include:

    Starting Material: The synthesis often begins with a substituted aniline or a related aromatic compound.

    Bromination and Chlorination:

    Cyclization: The formation of the quinolinone core structure can be accomplished through cyclization reactions, often involving condensation with a suitable carbonyl compound.

Industrial Production Methods

Industrial production methods for such compounds typically involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of catalysts, optimized reaction conditions, and purification techniques like recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2(1H)-Quinolinone, 3-amino-6-bromo-8-chloro-3,4-dihydro- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The halogen atoms (bromine and chlorine) can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: NaBH4 in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in polar solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinolinone derivatives with additional oxygen-containing functional groups, while reduction may yield fully or partially reduced quinolinone derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2(1H)-Quinolinone, 3-amino-6-bromo-8-chloro-3,4-dihydro- depends on its specific biological target. Generally, quinolinones can interact with enzymes, receptors, or DNA, leading to inhibition or modulation of biological pathways. The exact molecular targets and pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    2(1H)-Quinolinone: The parent compound without the amino, bromo, and chloro substituents.

    3-Aminoquinolinone: A derivative with an amino group at the 3-position.

    6-Bromoquinolinone: A derivative with a bromine atom at the 6-position.

    8-Chloroquinolinone: A derivative with a chlorine atom at the 8-position.

Uniqueness

2(1H)-Quinolinone, 3-amino-6-bromo-8-chloro-3,4-dihydro- is unique due to the specific combination of substituents, which can influence its chemical reactivity and biological activity. The presence of amino, bromo, and chloro groups can enhance its potential as a versatile intermediate in organic synthesis and its potential biological activities.

Properties

CAS No.

61548-60-5

Molecular Formula

C9H8BrClN2O

Molecular Weight

275.53 g/mol

IUPAC Name

3-amino-6-bromo-8-chloro-3,4-dihydro-1H-quinolin-2-one

InChI

InChI=1S/C9H8BrClN2O/c10-5-1-4-2-7(12)9(14)13-8(4)6(11)3-5/h1,3,7H,2,12H2,(H,13,14)

InChI Key

JJNKLVUHVDEKHG-UHFFFAOYSA-N

Canonical SMILES

C1C(C(=O)NC2=C1C=C(C=C2Cl)Br)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.